molecular formula C24H28N2O6 B557858 Fmoc-N-(2-Boc-aminoethyl)-Gly-OH CAS No. 141743-15-9

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH

Cat. No. B557858
M. Wt: 440,49 g/mole
InChI Key: SMLJSDLXJRGOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05681838

Procedure details

10.9 g (50 mmol) of N-(2-tert-butoxycarbonylaminoethyl)aminoacetic acid are stirred together with 50 ml of water, 11.3 g (135 mmol) of sodium hydrogen carbonate and 50 ml of tetrahydrofuran. Subsequently, 24.3 g (72 mmol) of N-(9-fluorenylmethoxycarbonyloxy)succinimide are added. The mixture is stirred at room tmeperature for 20 h and the salt removed by filtration; the filtrate is acidified and the phases separated, and the organic phase is then concentrated.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][NH:11][CH2:12][C:13]([OH:15])=[O:14])=[O:7])([CH3:4])([CH3:3])[CH3:2].O.C(=O)([O-])O.[Na+].[CH:22]1[C:34]2[CH:33]([CH2:35][O:36][C:37](ON3C(=O)CCC3=O)=[O:38])[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:26]=2[CH:25]=[CH:24][CH:23]=1>O1CCCC1>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][N:11]([CH2:12][C:13]([OH:15])=[O:14])[C:37]([O:36][CH2:35][CH:33]1[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:34]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:38])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCNCC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
11.3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24.3 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)ON1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at room tmeperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the salt removed by filtration
CUSTOM
Type
CUSTOM
Details
the phases separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is then concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NCCN(C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.